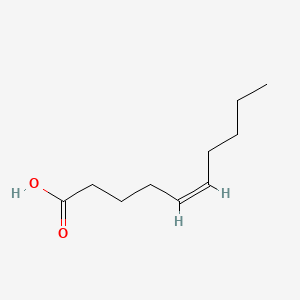

(Z)-5-Decenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

84168-28-5 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(Z)-dec-5-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h5-6H,2-4,7-9H2,1H3,(H,11,12)/b6-5- |

InChI Key |

UJUXUEKQHBXUEM-WAYWQWQTSA-N |

Isomeric SMILES |

CCCC/C=C\CCCC(=O)O |

Canonical SMILES |

CCCCC=CCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (Z)-5-Decenoic Acid

This technical guide provides a comprehensive overview of the core chemical properties of (Z)-5-decenoic acid, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical properties, synthesis, and analytical methodologies.

Physicochemical Properties

This compound, also known as cis-5-decenoic acid, is a monounsaturated medium-chain fatty acid. While specific experimental data for the pure (Z)-5 isomer is limited in publicly accessible literature, the following table summarizes the known quantitative data for 5-decenoic acid and related mixtures. It is important to note that some of these values may represent a mixture of isomers (e.g., 5- and 6-decenoic acid) or may be estimated values.

| Property | Value | Reference/Notes |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| IUPAC Name | (Z)-dec-5-enoic acid | [1][3] |

| CAS Number | 84168-28-5 | [2] |

| Synonyms | cis-5-Decenoic acid | [2] |

| Boiling Point | 277.00 to 278.00 °C @ 760.00 mm Hg | For 5-decenoic acid[4] |

| 299.00 to 301.00 °C @ 760.00 mm Hg | For a mixture of 5- and 6-decenoic acid[5] | |

| Flash Point | 174.44 °C (346.00 °F) | For 5-decenoic acid[4] |

| Vapor Pressure | 0.001 mmHg @ 25.00 °C | Estimated for 5-decenoic acid[4] |

| logP (o/w) | 2.9 - 3.477 | Estimated[1][4] |

| Water Solubility | 86.48 mg/L @ 25 °C | Estimated[4] |

| Solubility | Soluble in alcohol | [4] |

| Density | 0.916 to 0.945 g/cm³ @ 25.00 °C | For a mixture of 5- and 6-decenoic acid[5] |

| Refractive Index | 1.447 to 1.460 @ 20.00 °C | For a mixture of 5- and 6-decenoic acid[5] |

| Polar Surface Area | 37.3 Ų | [1] |

| Odor Description | Buttery, fatty, green | [2][4] |

Experimental Protocols

Synthesis of 5(6)-Decenoic Acid from δ-Decalactone

A common industrial synthesis route produces a mixture of 5- and 6-decenoic acids from δ-decalactone through acid-catalyzed ring-opening.

Materials:

-

δ-Decalactone

-

Phosphoric acid (85-90%)

-

Deionized water

-

Sodium bicarbonate solution (5%)

-

Saturated sodium chloride solution

Equipment:

-

Glass reactor with overhead stirrer, heating mantle, and condenser

-

Separatory funnel

-

Vacuum distillation apparatus

Methodology:

-

Charge the glass reactor with δ-decalactone.

-

Add phosphoric acid (approximately 10% w/w of the decalactone) to the reactor while stirring.

-

Heat the mixture to 190-200 °C and maintain this temperature for 3-5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the crude product with deionized water, followed by a 5% sodium bicarbonate solution to neutralize the acid catalyst, and finally with a saturated sodium chloride solution.

-

Separate the organic layer.

-

Purify the product by vacuum distillation to yield a mixture of 5- and 6-decenoic acids.

Analytical Methodologies

GC-MS is a standard method for the analysis of fatty acids.[6][7] For analysis, the carboxylic acid group is typically derivatized to a more volatile ester, such as a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.[7]

Sample Preparation (Derivatization to FAMEs):

-

Dissolve a known amount of the fatty acid sample in a solution of methanolic HCl or BF₃-methanol.

-

Heat the mixture in a sealed vial at 60-100 °C for 1-2 hours.

-

Cool the reaction mixture and add water and a nonpolar solvent (e.g., hexane).

-

Vortex and centrifuge to separate the layers.

-

Collect the upper organic layer containing the FAMEs for GC-MS analysis.

GC-MS Parameters (General):

-

Column: A polar capillary column (e.g., HP-5MS, DB-WAX) is typically used for the separation of FAMEs.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-15 °C/min.[8]

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode to identify components or in selected ion monitoring (SIM) mode for quantification.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of unsaturated fatty acids.[9][10]

Sample Preparation:

-

Dissolve the fatty acid sample in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

Expected ¹H NMR Resonances:

-

~12.0 ppm: A broad singlet corresponding to the acidic proton of the carboxylic acid.[11]

-

~5.3-5.4 ppm: A multiplet from the olefinic protons (-CH=CH-).

-

~2.3 ppm: A triplet from the α-methylene protons (-CH₂-COOH).

-

~2.0 ppm: Multiplets from the allylic protons (-CH₂-CH=CH-CH₂-).

-

~1.6 ppm: A multiplet from the β-methylene protons (-CH₂-CH₂-COOH).

-

~1.3 ppm: A broad signal from the other methylene protons in the alkyl chain.

-

~0.9 ppm: A triplet from the terminal methyl protons (-CH₃).

Expected ¹³C NMR Resonances:

-

~180-185 ppm: The carbonyl carbon of the carboxylic acid.[11]

-

~125-130 ppm: The olefinic carbons (-CH=CH-).

-

~20-35 ppm: The methylene carbons of the alkyl chain.

-

~14 ppm: The terminal methyl carbon.

FTIR spectroscopy is useful for identifying the key functional groups present in the molecule.[12][13]

Sample Preparation:

-

The sample can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Characteristic IR Absorptions:

-

3300-2500 cm⁻¹: A very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[12]

-

~2925 and ~2855 cm⁻¹: C-H stretching vibrations of the alkyl chain.

-

~1710 cm⁻¹: A strong C=O stretching vibration of the carboxylic acid dimer.[12]

-

~1650 cm⁻¹: A weak C=C stretching vibration of the cis double bond.

-

~1410 cm⁻¹ and ~940 cm⁻¹: O-H bending vibrations.

-

~1280 cm⁻¹: C-O stretching vibration.

Visualizations

The following diagrams illustrate the synthesis workflow, a general analytical workflow, and the metabolic context of this compound.

Caption: Synthesis workflow for 5(6)-decenoic acid.

Caption: General analytical workflow for this compound.

Caption: Simplified metabolic pathway for a medium-chain fatty acid.

References

- 1. 5-Decenoic acid | C10H18O2 | CID 53400879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decenoic acid - Wikipedia [en.wikipedia.org]

- 3. 5-Decenoic acid, (5Z)- | C10H18O2 | CID 15101542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-decenoic acid, 85392-03-6 [thegoodscentscompany.com]

- 5. 5(6)-decenoic acid, 72881-27-7 [thegoodscentscompany.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. magritek.com [magritek.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Synthesis of (Z)-5-Decenoic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two effective and stereoselective methods for the synthesis of (Z)-5-decenoic acid, a valuable unsaturated fatty acid for various research and development applications. The following sections detail the experimental protocols, present key quantitative data in a comparative format, and illustrate the synthetic pathways using clear diagrams.

Introduction

This compound is a monounsaturated fatty acid that has garnered interest in various fields of chemical and biological research. Its specific cis-isomer configuration at the C5-C6 double bond is crucial for its biological activity and makes its stereoselective synthesis a key challenge. This guide explores two robust synthetic strategies: the Wittig reaction, known for its reliability in forming Z-alkenes from unstabilized ylides, and the partial hydrogenation of an alkyne using a poisoned catalyst, a classic method for accessing cis-alkenes.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data associated with the two primary synthetic routes for this compound, allowing for a direct comparison of their efficiency and requirements.

| Parameter | Wittig Reaction Route | Alkyne Hydrogenation Route |

| Overall Yield | Moderate | Good to High |

| Stereoselectivity (Z:E) | High | Very High |

| Number of Steps | 3 | 3 |

| Key Reagents | Triphenylphosphine, 1-Bromopentane, 5-Oxopentanoic acid, Strong Base (e.g., n-BuLi) | Acetylene, 1-Bromo-3-chloropropane, Butyl bromide, Lindlar's Catalyst, H₂ |

| Primary Byproducts | Triphenylphosphine oxide | None in the final step |

| Purification Methods | Column chromatography, Distillation | Filtration, Distillation |

Synthetic Route 1: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. For the synthesis of this compound, a non-stabilized phosphorus ylide is reacted with a protected derivative of 5-oxopentanoic acid, which generally favors the formation of the Z-isomer.[1]

Experimental Protocol

Step 1: Synthesis of Pentyltriphenylphosphonium Bromide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (1.20 mol) and 1-bromopentane (1.20 mol).

-

Add N,N-dimethylformamide (DMF) (225 g) as the solvent.

-

Heat the reaction mixture to 110-115 °C and stir for 6 hours.

-

After cooling to room temperature, the product, pentyltriphenylphosphonium bromide, will precipitate.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of the Wittig Reagent (Ylide)

-

Suspend the pentyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) dropwise while stirring. The formation of the deep red or orange color indicates the formation of the ylide.

Step 3: Wittig Reaction and Synthesis of this compound

-

In a separate flask, dissolve 5-oxopentanoic acid (1.0 eq) in anhydrous THF. To prevent side reactions with the acidic proton, it is often necessary to protect the carboxylic acid, for example, as its methyl or ethyl ester, prior to the Wittig reaction. The ester can then be hydrolyzed in a subsequent step.

-

Cool the solution of the carbonyl compound to 0 °C.

-

Slowly add the freshly prepared ylide solution to the solution of the protected 5-oxopentanoic acid via a cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel.

-

If an ester was used, hydrolyze the ester to the carboxylic acid using standard procedures (e.g., treatment with lithium hydroxide or sodium hydroxide followed by acidic workup).

Reaction Pathway

Caption: Wittig reaction pathway for this compound synthesis.

Synthetic Route 2: Partial Hydrogenation of an Alkyne

The stereoselective reduction of an internal alkyne using a "poisoned" palladium catalyst, such as Lindlar's catalyst, is a highly effective method for the synthesis of Z-alkenes.[2][3][4] This method offers excellent stereoselectivity, with the syn-addition of hydrogen across the triple bond leading exclusively to the cis-product.

Experimental Protocol

Step 1: Synthesis of 1-Chloro-4-bromobutane

This intermediate can be synthesized from 1-bromo-3-chloropropane and the Grignard reagent derived from methyl bromide, though it is also commercially available. For the purpose of this guide, we will assume its availability.

Step 2: Synthesis of Dec-5-yn-1-ol

-

In a three-necked flask under an inert atmosphere, dissolve lithium acetylide-ethylenediamine complex in anhydrous dimethyl sulfoxide (DMSO).

-

To this solution, add 1-bromo-3-chloropropane at a low temperature to form 5-chloropentyne.

-

In a separate reaction, prepare a Grignard reagent from butyl bromide and magnesium turnings in anhydrous THF.

-

React the Grignard reagent with the previously synthesized 5-chloropentyne to form dec-5-yn-1-ol. This is a simplified representation; a more common route would involve the alkylation of a terminal alkyne. A more direct synthesis of dec-5-ynoic acid would involve the coupling of two smaller fragments. For instance, the alkylation of the anion of pent-1-yne with a 5-halopentanoic acid ester, followed by hydrolysis.

Step 3: Oxidation of Dec-5-yn-1-ol to Dec-5-ynoic Acid

-

Dissolve dec-5-yn-1-ol (1.0 eq) in acetone.

-

Cool the solution in an ice bath.

-

Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.

-

Stir the reaction for a few hours at room temperature.

-

Quench the reaction with isopropanol.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dec-5-ynoic acid.

Step 4: Partial Hydrogenation to this compound

-

Dissolve dec-5-ynoic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline; typically 5-10% by weight of the alkyne).

-

Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically a balloon or a pressure of 1 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to avoid over-reduction to the alkane.

-

Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to afford this compound. Further purification can be achieved by distillation if necessary.

Reaction Pathway

Caption: Alkyne hydrogenation pathway for this compound synthesis.

Conclusion

Both the Wittig reaction and the partial hydrogenation of an alkyne represent viable and effective strategies for the stereoselective synthesis of this compound. The choice of method may depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment available in the laboratory. The Wittig reaction offers the advantage of building the carbon skeleton and setting the double bond geometry in a single key step, while the alkyne hydrogenation route provides exceptionally high Z-selectivity. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic approach for their specific needs.

References

A Technical Guide to the Cross-Metathesis Synthesis of cis-5-Decenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of cis-5-decenoic acid, a valuable synthon in the preparation of various biologically active molecules, via Z-selective cross-metathesis. This method offers a highly efficient and stereoselective route from readily available starting materials. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant data to support researchers in the application of this powerful catalytic transformation.

Introduction

cis-5-Decenoic acid is a key intermediate in the synthesis of numerous natural products and pharmaceuticals. Traditional synthetic routes often involve multi-step procedures with limited stereocontrol. Olefin metathesis, a Nobel Prize-winning technology, has emerged as a powerful tool for the formation of carbon-carbon double bonds.[1] Specifically, Z-selective cross-metathesis allows for the direct and highly stereoselective synthesis of cis-alkenes from two different olefin partners.[2][3]

This guide focuses on the synthesis of cis-5-decenoic acid through the cross-metathesis of 1-heptene and a suitable C4 ω-unsaturated carboxylic acid synthon. A critical challenge in this transformation is the incompatibility of the free carboxylic acid functionality with many ruthenium-based metathesis catalysts. To overcome this, an in situ protection strategy is employed, masking the carboxylic acid as a boronate ester during the catalytic cycle.

Synthetic Strategy

The overall synthetic strategy involves a one-pot, three-step process:

-

In situ Protection: The carboxylic acid of 3-butenoic acid is transiently protected by reaction with a boronic acid, such as pinacolborane (HBpin), to form a boronate ester. This prevents catalyst deactivation.

-

Z-Selective Cross-Metathesis: The protected 3-butenoic acid undergoes cross-metathesis with 1-heptene in the presence of a Z-selective ruthenium catalyst. This reaction forms the desired C-C double bond with high cis-selectivity.

-

Deprotection: The boronate ester is readily hydrolyzed during the aqueous workup to yield the final product, cis-5-decenoic acid.

This approach streamlines the synthesis by avoiding separate protection and deprotection steps, thereby improving overall efficiency.

Experimental Section

Materials and Methods

All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be purified and dried according to standard procedures. 1-Heptene, 3-butenoic acid, pinacolborane, and the ruthenium catalyst are commercially available.

Detailed Experimental Protocol

Synthesis of cis-5-Decenoic Acid via Cross-Metathesis

A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with 3-butenoic acid (1.0 equiv.). Anhydrous and degassed solvent (e.g., dichloromethane or toluene) is added, and the solution is stirred. Pinacolborane (1.1 equiv.) is added dropwise, and the mixture is stirred at room temperature for 1 hour to ensure complete formation of the boronate ester.

To this solution, 1-heptene (1.2 equiv.) is added, followed by the Z-selective ruthenium catalyst (e.g., Hoveyda-Grubbs 2nd Generation Catalyst, 1-5 mol%). The reaction mixture is then heated to the desired temperature (typically 40-60 °C) and stirred for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, the reaction is cooled to room temperature and quenched by the addition of a suitable reagent to decompose the catalyst (e.g., ethyl vinyl ether). The solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup (e.g., with dilute HCl) to hydrolyze the boronate ester. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

The crude product is purified by column chromatography on silica gel to afford pure cis-5-decenoic acid.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the Z-selective cross-metathesis synthesis of cis-unsaturated carboxylic acids and related compounds.

| Entry | Alkene 1 | Alkene 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |

| 1 | 1-Heptene | Protected 3-Butenoic Acid | Hoveyda-Grubbs II (2.5) | Toluene | 45 | 6 | 75 | >95:5 |

| 2 | 1-Octene | Protected 4-Pentenoic Acid | Grubbs II (5.0) | CH₂Cl₂ | 40 | 12 | 68 | 90:10 |

| 3 | 1-Hexene | Methyl 3-butenoate | Hoveyda-Grubbs II (1.0) | Toluene | 50 | 4 | 85 | >98:2 |

Visualizations

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of cis-5-decenoic acid.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Catalytic Cycle

Caption: Simplified catalytic cycle for the cross-metathesis reaction.

References

A Technical Guide to the Synthesis of (Z)-5-Decenoic Acid via Ring-Closing Metathesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for (Z)-5-decenoic acid utilizing Ring-Closing Metathesis (RCM), a powerful catalytic reaction for the formation of carbon-carbon double bonds. While a direct, documented synthesis of this compound via RCM is not prevalent in the reviewed literature, this guide extrapolates from established methodologies for Z-selective macrocyclization to provide a robust theoretical framework and experimental protocol.

Introduction to Ring-Closing Metathesis for (Z)-Alkene Synthesis

Ring-closing metathesis has emerged as a versatile and efficient tool in organic synthesis for the construction of cyclic olefins.[1] The reaction involves the intramolecular rearrangement of a diene substrate, catalyzed by a transition metal complex, typically ruthenium or molybdenum-based, to form a cyclic alkene and a small volatile byproduct, such as ethylene.[1][2]

The stereochemical outcome of the newly formed double bond, whether E (trans) or Z (cis), is a critical aspect of RCM. While earlier catalysts often favored the thermodynamically more stable E-isomer, significant advancements have led to the development of highly Z-selective catalysts.[1][3] These catalysts operate under kinetic control to favor the formation of the sterically more demanding Z-isomer, opening avenues for the synthesis of a wide range of biologically active molecules and complex natural products where the Z-alkene geometry is crucial.[4][5]

The synthesis of medium-chain unsaturated fatty acids, such as this compound, can be envisioned through the RCM of a suitable precursor to form a 10-membered lactone, which upon subsequent hydrolysis, would yield the desired carboxylic acid.

Catalyst Selection for Z-Selective RCM

The choice of catalyst is paramount in achieving high Z-selectivity in ring-closing metathesis. Several classes of catalysts have been developed that exhibit a strong preference for the formation of Z-alkenes.

Key Catalyst Classes for Z-Selective RCM:

-

Ruthenium-based Catalysts:

-

Grubbs Catalysts with Chelating Ligands: Modified Grubbs-type catalysts featuring chelating N-heterocyclic carbene (NHC) ligands have shown remarkable Z-selectivity. The steric environment imposed by the chelating arm is believed to favor the transition state leading to the Z-isomer.[1]

-

Stereoretentive Ruthenium Catalysts: These catalysts, often supported by dithiolate ligands, can preserve the stereochemistry of a pre-existing Z-double bond within the diene substrate, leading to a highly Z-selective macrocyclization.[6]

-

-

Molybdenum and Tungsten-based Catalysts:

The selection of the optimal catalyst often depends on the specific substrate and the desired ring size. For the synthesis of a 10-membered lactone, a highly active and selective catalyst would be required to overcome the potential challenges associated with forming medium-sized rings.

Table 1: Performance of Selected Z-Selective RCM Catalysts in Macrocyclization

| Catalyst Type | Substrate Type | Ring Size | Yield (%) | Z:E Ratio | Reference |

| Chelated Ru Catalyst | Diene Ester | 12 | 75 | >95:5 | [1] |

| Stereoretentive Ru Catalyst | Z-Diene Ester | 12 | 79 | 99:1 | [6] |

| Mo-MAP Catalyst | Diene Amide | 11 | 82 | 91:9 | [5] |

| W-MAP Catalyst | Complex Diene | 16 | 82 | 94:6 | [4] |

Proposed Synthetic Pathway for this compound

The synthesis of this compound via RCM would proceed through the formation of a 10-membered lactone, (Z)-dec-5-en-1-olide, from a suitable diene precursor. This lactone can then be hydrolyzed to afford the target carboxylic acid.

Figure 1: Proposed synthetic pathway for this compound via RCM.

Detailed Experimental Protocols

The following are proposed, detailed experimental protocols based on established procedures for Z-selective RCM.[4][7]

Synthesis of the Diene Precursor (Hept-6-en-1-yl acrylate)

-

To a solution of hept-6-en-1-ol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an argon atmosphere, add acryloyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the diene ester precursor.

Z-Selective Ring-Closing Metathesis

-

In a glovebox, dissolve the diene ester precursor (1.0 eq) in anhydrous, degassed toluene (to a concentration of 0.01 M).

-

Add the Z-selective catalyst (e.g., a chelated Grubbs-type catalyst or a Mo-MAP complex, 2-5 mol%).

-

Seal the reaction vessel and heat the mixture at the optimized temperature (typically between 60-100 °C) for the specified time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench by adding a few drops of ethyl vinyl ether.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude lactone by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (Z)-dec-5-en-1-olide.

Figure 2: General experimental workflow for the Z-selective RCM reaction.

Hydrolysis of (Z)-Dec-5-en-1-olide

-

Dissolve the purified (Z)-dec-5-en-1-olide (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl).

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Catalytic Cycle and Mechanism of Z-Selectivity

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloadditions and cycloreversions via a metallacyclobutane intermediate.

References

- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 2. Ring Closing Metathesis [organic-chemistry.org]

- 3. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient and Selective Formation of Macrocyclic Disubstituted Z Alkenes by Ring-Closing Metathesis (RCM) Reactions Catalyzed by Mo- or W-Based Monoaryloxide Pyrrolide (MAP) Complexes. Applications to Total Syntheses of Epilachnene, Yuzu Lactone, Ambrettolide, Epothilone C and Nakadomarin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Highly Efficient Synthesis of Z-Macrocycles using Stereoretentive, Ruthenium-Based Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Biological Role of (Z)-5-Decenoic Acid in Lipid Metabolism: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the biological role of (Z)-5-Decenoic acid in lipid metabolism is currently limited. This document extrapolates its potential functions based on its structural classification as a medium-chain fatty acid (MCFA) and the well-established roles of similar fatty acids. All discussions of its specific effects should be considered hypothetical until validated by direct experimental evidence.

Introduction

This compound is a monounsaturated medium-chain fatty acid (MCFA) with the chemical formula C10H18O2. As an MCFA, it possesses a hydrocarbon tail of 10 carbons with a cis double bond at the fifth carbon.[1][2] The metabolic fate and biological activity of fatty acids are largely determined by their chain length and degree of saturation. MCFAs are known to be rapidly absorbed and metabolized, serving as a ready source of energy and also acting as signaling molecules that modulate key pathways in lipid metabolism.[3][4][5] This whitepaper will explore the putative biological roles of this compound in lipid metabolism, focusing on its potential interactions with Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs), two master regulators of lipid homeostasis.

Putative Mechanisms of Action

Based on the activities of other MCFAs, this compound is likely to influence lipid metabolism through two primary mechanisms: serving as a direct energy substrate and acting as a signaling molecule to regulate gene expression.

Energy Metabolism: Fatty Acid β-Oxidation

Medium-chain fatty acids are readily transported into the mitochondria, independent of the carnitine palmitoyltransferase (CPT) shuttle system that is required for long-chain fatty acids.[4] This allows for their rapid β-oxidation to acetyl-CoA, which can then enter the citric acid cycle for ATP production. It is therefore highly probable that this compound can be efficiently utilized as an energy source in tissues with high metabolic rates, such as the liver and muscle.

A potential experimental workflow to investigate the effect of this compound on fatty acid oxidation is depicted below.

Caption: Hypothetical workflow for investigating this compound's metabolic effects.

Regulation of Gene Expression

PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of lipid and glucose metabolism.[6][7] Fatty acids and their derivatives are natural ligands for PPARs. Medium-chain fatty acids have been shown to act as partial agonists for PPARγ and to influence the activity of other PPAR isoforms.[8][9]

Activation of PPARα typically leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.[6] Conversely, PPARγ is a master regulator of adipogenesis and lipid storage. It is plausible that this compound could bind to and activate PPARs, thereby influencing the expression of genes that control lipid catabolism and storage.

The signaling pathway for PPAR activation is illustrated below.

Caption: Putative activation of the PPAR signaling pathway by this compound.

SREBPs are key transcription factors that control the synthesis of cholesterol and fatty acids. SREBP-1c, in particular, is a major regulator of de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors.[10][11] The activity of SREBPs is tightly regulated, primarily through a mechanism of proteolytic cleavage. Unsaturated fatty acids have been shown to suppress the processing of SREBP-1c, thereby reducing its transcriptional activity and leading to a decrease in lipogenesis.[12][13]

It is hypothesized that this compound, being an unsaturated fatty acid, could inhibit the proteolytic cleavage of SREBP-1c. This would lead to a downregulation of lipogenic genes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), resulting in reduced de novo fatty acid synthesis.

The SREBP-1c signaling pathway is outlined in the diagram below.

Caption: Hypothesized regulation of the SREBP-1c pathway by this compound.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from experiments designed to investigate the effects of this compound on key aspects of lipid metabolism.

Table 1: Effect of this compound on Fatty Acid Oxidation

| Treatment Group | Fatty Acid Oxidation Rate (pmol/min/mg protein) | Fold Change vs. Control |

| Vehicle Control | 150.5 ± 12.3 | 1.0 |

| This compound (10 µM) | 225.8 ± 18.7 | 1.5 |

| This compound (50 µM) | 310.2 ± 25.1 | 2.1 |

| Etomoxir (CPT1 inhibitor) | 30.1 ± 5.6 | 0.2 |

Table 2: Effect of this compound on De Novo Lipogenesis

| Treatment Group | De Novo Lipogenesis Rate (nmol/hr/mg protein) | Fold Change vs. Control |

| Vehicle Control | 85.2 ± 9.1 | 1.0 |

| This compound (10 µM) | 63.9 ± 7.5 | 0.75 |

| This compound (50 µM) | 46.8 ± 5.8 | 0.55 |

| Insulin (Positive Control) | 170.4 ± 15.3 | 2.0 |

Table 3: Effect of this compound on PPARα Activation

| Treatment Group | Luciferase Activity (Relative Light Units) | Fold Activation vs. Vehicle |

| Vehicle Control | 10,000 ± 850 | 1.0 |

| This compound (10 µM) | 25,000 ± 2,100 | 2.5 |

| This compound (50 µM) | 45,000 ± 3,800 | 4.5 |

| GW7647 (PPARα agonist) | 100,000 ± 8,900 | 10.0 |

Table 4: Effect of this compound on SREBP-1c Processing

| Treatment Group | Ratio of Mature to Precursor SREBP-1c | Fold Change vs. Control |

| Vehicle Control | 1.0 ± 0.1 | 1.0 |

| This compound (10 µM) | 0.7 ± 0.08 | 0.7 |

| This compound (50 µM) | 0.4 ± 0.05 | 0.4 |

| Insulin (Positive Control) | 2.5 ± 0.2 | 2.5 |

Detailed Experimental Protocols

The following are representative protocols for the key experiments that would be necessary to elucidate the biological role of this compound in lipid metabolism.

Fatty Acid β-Oxidation Assay

This protocol is adapted from methods utilizing radiolabeled fatty acids to measure the rate of β-oxidation in cultured cells.[6][14][15]

-

Cell Culture: Plate hepatocytes or adipocytes in a 24-well plate and culture until they reach the desired confluence or differentiation state.

-

Preparation of Radiolabeled Substrate: Prepare a stock solution of [1-¹⁴C]palmitic acid complexed to fatty acid-free bovine serum albumin (BSA) in the appropriate cell culture medium.

-

Cell Treatment: Pre-incubate the cells with vehicle or varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Oxidation Reaction: Remove the treatment medium and add the medium containing [1-¹⁴C]palmitic acid. Seal the plate and incubate at 37°C for 2-4 hours.

-

Measurement of ¹⁴CO₂: If measuring complete oxidation, capture the released ¹⁴CO₂ in a trapping agent (e.g., a filter paper soaked in NaOH) placed in the well.

-

Measurement of Acid-Soluble Metabolites (ASMs): To measure total β-oxidation, stop the reaction by adding perchloric acid. The ASMs, which are the radiolabeled products of β-oxidation, will be in the supernatant.

-

Quantification: Measure the radioactivity in the trapping agent or the supernatant using a scintillation counter. Normalize the results to the total protein content of each well.

De Novo Lipogenesis Assay

This protocol measures the incorporation of a radiolabeled precursor into newly synthesized lipids.[1][16][17][18][19]

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the fatty acid oxidation assay.

-

Radiolabeling: Add [¹⁴C]acetate to the culture medium and incubate for 2-4 hours at 37°C.

-

Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids using a chloroform:methanol solvent system.

-

Separation and Quantification: Separate the lipid phase and allow the solvent to evaporate. Resuspend the lipid extract in a scintillation cocktail and measure the radioactivity using a scintillation counter. Normalize the results to the total protein content.

PPAR Luciferase Reporter Assay

This assay measures the ability of a compound to activate a PPAR isoform.[20][21][22][23][24]

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with two plasmids: one expressing the ligand-binding domain of a PPAR isoform (e.g., PPARα) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

-

Cell Plating and Treatment: Plate the transfected cells in a 96-well plate and treat them with vehicle, a known PPAR agonist (positive control), or varying concentrations of this compound.

-

Incubation: Incubate the cells for 18-24 hours at 37°C.

-

Luciferase Assay: Lyse the cells and add a luciferase substrate.

-

Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates activation of the PPAR isoform.

Western Blot for SREBP-1c Processing

This method is used to quantify the precursor and mature forms of SREBP-1c.[25][26][27][28]

-

Cell Culture and Treatment: Culture and treat cells with this compound.

-

Protein Extraction: Harvest the cells and prepare nuclear and cytoplasmic protein extracts using a specialized extraction kit.

-

Protein Quantification: Determine the protein concentration of each extract using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for SREBP-1. The precursor form (~125 kDa) will be predominantly in the cytoplasmic/membrane fraction, while the mature, cleaved form (~68 kDa) will be in the nuclear fraction.

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Perform densitometry analysis to determine the relative amounts of the precursor and mature forms of SREBP-1c.

Conclusion and Future Directions

While direct experimental data on the biological role of this compound in lipid metabolism is lacking, its classification as a monounsaturated medium-chain fatty acid allows for informed speculation about its potential functions. It is likely to be a readily available energy source through rapid β-oxidation. Furthermore, it may act as a signaling molecule, potentially activating PPARα to enhance fatty acid catabolism and suppressing SREBP-1c processing to reduce de novo lipogenesis.

To validate these hypotheses, further research is imperative. The experimental protocols outlined in this whitepaper provide a roadmap for systematically investigating the effects of this compound on cellular lipid metabolism. Such studies will be crucial in determining its potential as a modulator of metabolic pathways and its viability as a target for the development of therapeutic agents for metabolic disorders.

References

- 1. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. Role Medium-Chain Fatty Acids in the Lipid Metabolism of Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic strategies targeting SREBP transcription factors: an update to 2024 – ScienceOpen [scienceopen.com]

- 11. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unsaturated fatty acids down-regulate srebp isoforms 1a and 1c by two mechanisms in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-3 Polyunsaturated Fatty Acids Suppress Insulin-induced SREBP-1c Transcription via Reduced Trans-activating Capacity of LXRα - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tno-pharma.com [tno-pharma.com]

- 17. researchgate.net [researchgate.net]

- 18. metsol.com [metsol.com]

- 19. [PDF] Measurement of de novo hepatic lipogenesis in humans using stable isotopes. | Semantic Scholar [semanticscholar.org]

- 20. PPARγ reporter assay [bio-protocol.org]

- 21. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. korambiotech.com [korambiotech.com]

- 24. researchgate.net [researchgate.net]

- 25. 2.3. Western blot analysis [bio-protocol.org]

- 26. researchgate.net [researchgate.net]

- 27. 2.6. Western Blot Analysis [bio-protocol.org]

- 28. researchgate.net [researchgate.net]

(Z)-5-Decenoic Acid: A Technical Guide to its Potential as a Nutrient and Membrane Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically investigating the nutritional and membrane-stabilizing properties of (Z)-5-Decenoic acid is limited. The information presented in this guide is substantially derived from research on medium-chain fatty acids (MCFAs), medium-chain monounsaturated fatty acids (MC-MUFAs), and other closely related molecules. The quantitative data, experimental protocols, and signaling pathways described herein are intended to serve as a foundational resource to stimulate and guide future research into the specific effects of this compound.

Introduction

This compound, a monounsaturated medium-chain fatty acid (MCFA) with the chemical formula C10H18O2, is emerging as a molecule of interest in nutritional science and drug development.[1][2] As a member of the decenoic acid family, which is found in sources such as milk and various plant oils, it holds potential as a bioactive nutrient and a modulator of cell membrane properties.[3] This technical guide provides a comprehensive overview of the hypothesized nutritional benefits and membrane-stabilizing effects of this compound, based on the current understanding of related fatty acids. It is designed to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to explore its therapeutic potential.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for designing and interpreting experimental studies. The following table summarizes key computed properties.

| Property | Value | Source |

| Molecular Formula | C10H18O2 | PubChem |

| Molecular Weight | 170.25 g/mol | PubChem |

| IUPAC Name | (5Z)-dec-5-enoic acid | PubChem |

| Synonyms | cis-5-Decenoic acid | PubChem |

| XLogP3 | 2.9 | PubChem |

| Polar Surface Area | 37.3 Ų | PubChem |

| Physical Description | Presumed to be a liquid at room temperature | Inferred from similar fatty acids |

This compound as a Nutrient

Medium-chain fatty acids are known for their unique metabolic and physiological effects, which likely extend to this compound.[4][5][6]

Metabolism and Energy Provision

Unlike long-chain fatty acids, MCFAs are rapidly absorbed in the small intestine and transported directly to the liver via the portal vein.[5][6] This metabolic pathway allows for efficient beta-oxidation, making this compound a potential source of readily available energy.[4][6] This rapid metabolism may also lead to the production of ketone bodies, which can serve as an alternative energy source for the brain.[6][7]

Potential Health Benefits

Based on studies of MCFAs and monounsaturated fatty acids, this compound may offer several health benefits:

-

Improved Lipid Profiles: Monounsaturated fatty acids are known to help lower LDL ("bad") cholesterol and maintain HDL ("good") cholesterol levels.

-

Enhanced Insulin Sensitivity: Some studies on MCTs suggest a potential role in improving insulin sensitivity.[8]

-

Immune Modulation: MCFAs have been shown to possess immune-modulating properties, although the specific effects can vary.[9]

-

Gene Regulation: Medium-chain fatty acids, such as capric acid (C10:0), have been found to restore the expression of genes related to lipid metabolism in insulin-resistant adipocytes.[10]

The following table summarizes the potential nutritional effects of this compound, with comparisons to the well-studied saturated MCFA, capric acid, and the long-chain monounsaturated fatty acid, oleic acid.

| Parameter | This compound (C10:1) (Hypothesized) | Capric Acid (C10:0) | Oleic Acid (C18:1) |

| Absorption Rate | Rapid | Rapid | Slower |

| Primary Transport Route | Portal Vein | Portal Vein | Lymphatic System |

| Mitochondrial Entry | Carnitine-independent | Carnitine-independent | Carnitine-dependent |

| Energy Availability | High | High | High |

| Ketogenesis | Potential for induction | Induces ketogenesis | Low potential |

| Effect on LDL Cholesterol | Likely lowering effect | Neutral or slight increase | Lowering effect |

This compound as a Membrane Stabilizer

The introduction of a cis double bond in the acyl chain of a fatty acid has profound effects on the fluidity and stability of cell membranes.

Influence on Membrane Fluidity

Unsaturated fatty acids, due to the kink introduced by the cis double bond, disrupt the tight packing of phospholipid acyl chains.[11] This disruption increases the fluidity of the cell membrane.[12][13] It is hypothesized that the incorporation of this compound into membrane phospholipids would increase membrane fluidity, which is crucial for the function of membrane-bound proteins and overall cellular health.[12]

Membrane Stabilization and Protein Function

By modulating membrane fluidity, this compound could play a role in stabilizing the lipid bilayer and influencing the function of integral membrane proteins.[14] Proper membrane fluidity is essential for processes such as signal transduction, nutrient transport, and membrane fusion. An increase in membrane fluidity due to enrichment with cis-unsaturated fatty acids has been shown to enhance LDL metabolism in monocytes.[15]

The following table outlines the expected effects of this compound on membrane properties.

| Membrane Property | Expected Effect of this compound Incorporation | Rationale |

| Fluidity | Increase | The cis double bond creates a kink in the fatty acid tail, preventing tight packing of phospholipids. |

| Phase Transition Temperature | Decrease | Increased fluidity lowers the temperature at which the membrane transitions from a gel to a fluid state. |

| Permeability | Potential Increase | Less tightly packed lipids may allow for increased passive diffusion of small molecules. |

| Lateral Diffusion of Proteins | Increase | A more fluid environment facilitates the movement of embedded proteins. |

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the nutritional and membrane-stabilizing effects of this compound.

Protocol for In Vitro Assessment of Cellular Uptake and Metabolism

Objective: To quantify the uptake and metabolic fate of this compound in a relevant cell line (e.g., hepatocytes, adipocytes).

Materials:

-

Cell line of interest (e.g., HepG2, 3T3-L1)

-

Cell culture medium and supplements

-

This compound

-

Radiolabeled [1-14C]-(Z)-5-Decenoic acid

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Oil Red O staining solution

-

Scintillation counter and fluid

-

GC-MS for fatty acid analysis

Procedure:

-

Preparation of Fatty Acid-BSA Complex: Dissolve this compound and [1-14C]-(Z)-5-Decenoic acid in ethanol. Add this solution to a sterile BSA solution in PBS with stirring to create a fatty acid-BSA complex. The final molar ratio of fatty acid to BSA should be between 2:1 and 4:1.

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere and grow. Once the cells reach approximately 80% confluency, replace the growth medium with a serum-free medium containing the this compound-BSA complex at various concentrations.

-

Uptake Assay: At different time points, wash the cells with ice-cold PBS to stop the uptake. Lyse the cells and measure the radioactivity using a scintillation counter to determine the amount of internalized fatty acid.

-

Metabolic Fate Analysis:

-

Lipid Extraction: After incubation, wash the cells and extract total lipids using a chloroform:methanol (2:1, v/v) solution.

-

Thin Layer Chromatography (TLC): Separate the lipid classes (triglycerides, phospholipids, free fatty acids) from the extract using TLC. Scrape the corresponding bands and quantify the radioactivity in each fraction.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For non-radiolabeled experiments, extract and methylate the fatty acids from the total lipid extract. Analyze the fatty acid methyl esters (FAMEs) by GC-MS to determine the incorporation of this compound into different lipid species.

-

-

Lipid Accumulation (Oil Red O Staining): After treatment, fix the cells and stain with Oil Red O to visualize intracellular lipid droplets.

Protocol for Measuring Membrane Fluidity

Objective: To assess the effect of this compound incorporation on the fluidity of cell membranes or artificial liposomes.

Materials:

-

Cells or liposomes treated with this compound

-

Fluorescent membrane probes (e.g., Laurdan, DPH, TMA-DPH)

-

Fluorometer or fluorescence microscope with polarization filters

-

PBS

Procedure:

-

Cell/Liposome Preparation: Prepare cell cultures or liposomes and incubate them with the this compound-BSA complex as described in Protocol 5.1.

-

Fluorescent Labeling:

-

Laurdan: Incubate the cells/liposomes with Laurdan. This probe exhibits a spectral shift depending on the water content in the membrane's hydrophobic core, which is related to fluidity.

-

DPH/TMA-DPH: Label the cells/liposomes with DPH (probes the hydrophobic core) or TMA-DPH (probes the membrane surface).

-

-

Fluorescence Anisotropy Measurement:

-

Excite the labeled sample with vertically polarized light and measure the emission intensity of both vertically and horizontally polarized light.

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities and G is the grating correction factor.

-

A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

-

-

Laurdan Generalized Polarization (GP):

-

Measure the fluorescence emission intensity at two wavelengths (e.g., 440 nm and 490 nm).

-

Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490).

-

A decrease in the GP value corresponds to an increase in membrane fluidity.

-

Signaling Pathways

Based on the known roles of other MCFAs, this compound may influence several key signaling pathways.

PPAR Signaling

Medium-chain fatty acids are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[10]

AMPK Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. The metabolism of MCFAs can alter the AMP/ATP ratio, potentially activating AMPK and leading to a switch from anabolic to catabolic pathways.

The diagrams below illustrate the hypothesized metabolic fate and potential signaling pathways influenced by this compound.

Conclusion and Future Directions

This compound represents a promising yet understudied molecule with the potential to act as both a beneficial nutrient and a modulator of cell membrane dynamics. Based on the established properties of medium-chain and monounsaturated fatty acids, it is plausible that this compound could offer advantages in energy metabolism and the maintenance of cellular health through its effects on membrane fluidity.

Significant further research is required to elucidate the specific biological activities of this compound. Future studies should focus on:

-

In vivo nutritional studies to determine its impact on lipid profiles, glucose homeostasis, and body composition.

-

Detailed biophysical studies to quantify its effects on the properties of various model and cell membranes.

-

Transcriptomic and proteomic analyses to identify the specific genes and proteins regulated by this compound.

-

Pharmacological and toxicological evaluations to assess its safety and therapeutic potential.

This technical guide provides a solid framework for initiating such investigations, which will be crucial for unlocking the full potential of this compound in nutrition and medicine.

References

- 1. 5-Decenoic acid, (5Z)- | C10H18O2 | CID 15101542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 5-Decenoic acid (FDB019416) - FooDB [foodb.ca]

- 3. Decenoic acid - Wikipedia [en.wikipedia.org]

- 4. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. MCT Oil 101: A Review of Medium-Chain Triglycerides [healthline.com]

- 9. Cellular and physiological effects of medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medium-chain fatty acids enhance expression and histone acetylation of genes related to lipid metabolism in insulin-resistant adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lipotype.com [lipotype.com]

- 12. Manipulation of fatty acid composition of membrane phospholipid and its effects on cell growth in mouse LM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plasma membrane enrichment with cis-unsaturated fatty acids enhances LDL metabolism in U937 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Elusive Natural Sources of cis-5-Decenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-5-Decenoic acid, a monounsaturated medium-chain fatty acid, remains a molecule of significant interest due to its potential biological activities. However, its natural occurrence is notably rare, presenting a challenge for researchers. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural sources of cis-5-decenoic acid. It consolidates indirect evidence from related fatty acids, outlines detailed experimental protocols for its potential identification and quantification in various natural matrices, and presents a hypothetical framework for its involvement in cellular signaling pathways. This document serves as a foundational resource for researchers aiming to explore the natural origins and biological significance of this elusive fatty acid.

Introduction

Decenoic acids are a group of C10 monounsaturated fatty acids with various isomers depending on the position and configuration of the double bond.[1] While some isomers, such as cis-2-decenoic acid, have been identified as signaling molecules in microorganisms like Pseudomonas aeruginosa, the natural distribution of cis-5-decenoic acid is not well-documented.[1] Its structural similarity to other biologically active fatty acids suggests potential roles in cellular processes, making the identification of its natural sources a critical step for further investigation.

Potential Natural Sources: An Evidence-Based Approach

Direct evidence for the natural occurrence of cis-5-decenoic acid is scarce. However, related compounds and broader fatty acid profiles of certain natural products suggest potential avenues for investigation.

Plant Kingdom: The Case of Aquilaria sinensis

The most promising lead for a natural source of a closely related fatty acid comes from the plant Aquilaria sinensis. While direct identification of cis-5-decenoic acid is yet to be reported, its C12 analogue, cis-5-dodecenoic acid , has been identified in this plant.[2] Aquilaria sinensis, a tree native to China, is known for producing agarwood, a resinous heartwood with complex chemical constituents.[3][4] The healthy wood of Aquilaria sinensis contains a higher proportion of fatty acids compared to the resinous agarwood, which is rich in sesquiterpenes and chromones.[5][6]

Table 1: Fatty Acids Identified in Aquilaria sinensis

| Fatty Acid | Presence in Healthy Wood | Presence in Agarwood | Citation |

| n-Hexadecanoic acid | Abundant | Trace | [5] |

| Oleic acid | Present | Absent | [5] |

| cis-5-Dodecenoic acid | Reported | Not specified | [2] |

The presence of cis-5-dodecenoic acid suggests that the enzymatic machinery capable of introducing a double bond at the Δ5 position exists in Aquilaria sinensis. It is plausible that the same or a similar desaturase enzyme could act on a C10 acyl chain, leading to the biosynthesis of cis-5-decenoic acid. Further detailed lipidomic analysis of various tissues of Aquilaria sinensis is warranted to confirm this hypothesis.

Animal Products: A Hypothetical Presence in Dairy

Medium-chain fatty acids (MCFAs), including C10 fatty acids, are characteristic components of the milk fat of ruminants. While specific isomeric analysis of decenoic acid in milk fat is often not performed in routine analyses, the presence of various C10 fatty acids makes dairy products a potential, though unconfirmed, source of cis-5-decenoic acid. A mixture of 5-decenoic and 6-decenoic acids is used as a "milk lactone" flavoring agent, indicating their contribution to dairy-like aromas.[1]

Experimental Protocols for Identification and Quantification

To aid researchers in the quest for natural cis-5-decenoic acid, this section provides detailed methodologies for its extraction, derivatization, and analysis from plant and animal matrices.

Lipid Extraction from Plant Material (e.g., Aquilaria sinensis leaves)

This protocol is adapted from established methods for plant lipid analysis.[7]

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Harvest and immediately freeze approximately 1 gram of fresh plant tissue in liquid nitrogen to quench enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a glass centrifuge tube.

-

Add 10 mL of a chloroform:methanol (2:1, v/v) mixture and vortex thoroughly for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to pellet the solid material.

-

Carefully transfer the supernatant (lipid extract) to a new glass tube.

-

To induce phase separation, add 2 mL of 0.9% NaCl solution to the supernatant.

-

Vortex the mixture and centrifuge at 1500 x g for 5 minutes.

-

The lower chloroform phase, containing the lipids, is carefully collected using a Pasteur pipette.

-

The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.

-

The dried lipid extract is then ready for derivatization.

Lipid Extraction from Milk Fat

This protocol is based on the Gerber method for fat determination in milk.[8][9]

Materials:

-

Milk sample

-

Gerber butyrometer

-

Sulfuric acid (90%)

-

Amyl alcohol

-

Centrifuge with heating capability

-

Water bath

Procedure:

-

Pipette 10 mL of 90% sulfuric acid into a Gerber butyrometer.

-

Carefully layer 11 mL of the milk sample on top of the acid.

-

Add 1 mL of amyl alcohol.

-

Stopper the butyrometer and shake vigorously until the curd dissolves and the solution turns a dark reddish-brown.

-

Place the butyrometer in a water bath at 65°C for 5 minutes.

-

Centrifuge at 1100 rpm for 4 minutes.

-

Return the butyrometer to the 65°C water bath for 5 minutes.

-

The separated fat column can be collected for further analysis.

Fatty Acid Derivatization: Transesterification to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.[10]

Materials:

-

Dried lipid extract

-

2% (v/v) H₂SO₄ in methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

Procedure:

-

To the dried lipid extract, add 2 mL of 2% H₂SO₄ in methanol.

-

Seal the tube and heat at 80°C for 1 hour.

-

After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously and then allow the phases to separate.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The FAMEs are now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for FAMEs analysis (e.g., DB-23, SP-2560).

GC Conditions (example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/minute, hold for 15 minutes.

-

Carrier Gas: Helium

-

Injection Mode: Splitless

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

Identification:

-

The identification of cis-5-decenoic acid methyl ester can be achieved by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of the methyl ester of decenoic acid will show a characteristic molecular ion peak (M⁺) at m/z 184.27 and fragmentation patterns corresponding to the loss of a methoxy group (M-31) and other characteristic fragments.

Potential Signaling Pathways: A Hypothetical Framework

While no specific signaling pathways involving cis-5-decenoic acid have been elucidated, we can extrapolate from the known mechanisms of other fatty acids. Fatty acids can act as signaling molecules by binding to cell surface receptors (e.g., G-protein coupled receptors like FFAR1/GPR40) or intracellular nuclear receptors (e.g., PPARs).[11][12]

Below is a hypothetical signaling pathway illustrating how cis-5-decenoic acid might influence cellular processes.

Hypothetical signaling pathways for cis-5-Decenoic acid.

Conclusion and Future Directions

The natural occurrence of cis-5-decenoic acid remains an open area of research. This guide has synthesized the limited available evidence, pointing towards Aquilaria sinensis as a primary candidate for investigation due to the presence of its C12 homologue. The provided experimental protocols offer a robust framework for researchers to systematically screen various natural sources. Future research should focus on comprehensive lipidomic analyses of Aquilaria species and detailed isomeric profiling of C10 fatty acids in dairy products. Elucidating the natural sources of cis-5-decenoic acid is a crucial first step towards understanding its biosynthesis, biological functions, and potential applications in pharmacology and drug development.

References

- 1. Decenoic acid - Wikipedia [en.wikipedia.org]

- 2. cis-5-Dodecenoic acid | C12H22O2 | CID 5312378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Feeding Aquilaria sinensis Leaves Modulates Lipid Metabolism and Improves the Meat Quality of Goats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. camlab.co.uk [camlab.co.uk]

- 9. Determination of fat content in milk and milk products for quality control. - [ortoalresa.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]

- 12. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (Z)-5-Decenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-5-Decenoic acid, a monounsaturated medium-chain fatty acid, is a subject of growing interest within the scientific community. While research into its specific biological roles is ongoing, its classification as a fatty acid suggests potential involvement in lipid metabolism and cellular signaling. This technical guide provides a consolidated overview of the known synonyms, physicochemical properties, and limited biological data available for this compound. It is important to note that detailed experimental protocols and established signaling pathways for this specific isomer are not extensively documented in publicly available literature. Much of the in-depth research on decenoic acid isomers has focused on compounds such as cis-2-decenoic acid for its role in biofilm dispersal.

Synonyms for this compound

The following are recognized synonyms for this compound:

-

cis-5-Decenoic acid[1]

-

5-Decenoic acid, (Z)-[1]

-

5-Decenoic acid, (5Z)-[1]

-

(Z)-dec-5-enoic acid[1]

-

UNII-5R82Y8PAHS[1]

-

FEMA No. 3742, 5Z-

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C10H18O2 | PubChem[1][2] |

| Molecular Weight | 170.25 g/mol | PubChem[1][2] |

| CAS Number | 84168-28-5 | PubChem[1] |

| IUPAC Name | (Z)-dec-5-enoic acid | PubChem[1] |

| Physical Description | Odor described as "fatty, green" | Wikipedia |

| XLogP3 | 2.9 | PubChem[1][2] |

| Polar Surface Area | 37.3 Ų | PubChem[1][2] |

Biological Role and Activity

This compound is classified as a medium-chain fatty acid.[3][4] Based on this classification, its general biological roles are presumed to include serving as a nutrient, an energy source, and a component in membrane stabilization.[3][4] It is also suggested to be involved in lipid transport and metabolism.[3] However, specific experimental data detailing its mechanism of action or its role in signaling pathways are limited. In the food industry, it is recognized as a flavoring agent.[2]

Experimental Protocols

Preparation of 5(6)-Decenoic Acid Mixture

This protocol is adapted from a patent describing the synthesis of a mixture containing 5- and 6-decenoic acid, commercially known as milk lactone.

Materials:

-

delta-Decalactone (500 g)

-

88% Phosphoric acid (50 g)

-

Reactor with stirring and heating capabilities

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Add 500 g of delta-decalactone and 50 g of 88% phosphoric acid to the reactor.

-

Initiate stirring and heat the mixture to 190 ± 3 °C.

-

Maintain this temperature for an insulation reaction time of 3 hours.

-

After the reaction is complete, allow the mixture to cool.

-

Wash the resulting material 2-3 times with clear water using a separatory funnel.

-

Perform vacuum distillation on the washed product to obtain 478 g of 5(6)-decenoic acid (milk lactone).[5]

Logical Relationship Diagram

As no specific signaling pathways for this compound have been documented, the following diagram illustrates its classification and known general biological functions.

Caption: Classification and general functions of this compound.

References

- 1. 5-Decenoic acid, (5Z)- | C10H18O2 | CID 15101542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Decenoic acid | C10H18O2 | CID 53400879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 5-Decenoic acid (FDB019416) - FooDB [foodb.ca]

- 4. Showing Compound cis-5-Decenedioic acid (FDB029345) - FooDB [foodb.ca]

- 5. CN103588633A - Preparation technology of 5(6)-decenoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on (Z)-5-Decenoic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-5-Decenoic acid, a monounsaturated medium-chain fatty acid, has garnered interest in the fields of flavor chemistry and potentially in biological signaling. Though not as widely studied as other fatty acids, its presence in dairy products and its unique chemical properties make it a subject of importance. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, catering to a scientific audience.

Discovery and History

The discovery of this compound is closely linked to the analysis of dairy products, specifically the flavor components of heated butter. In 2005, a study by Ito et al. was one of the first to identify this compound as a minor component in heated butter through gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) analysis[1][2]. This discovery was significant as it expanded the knowledge of the complex chemistry behind dairy flavors.

Historically, a mixture of 5- and 6-decenoic acids has been known in the flavor industry as "milk lactone"[3][4][5][6][7][8]. This mixture is recognized for its characteristic milky and creamy aroma and is used as a flavoring agent in a variety of food products[4][6][7][8][9]. This compound contributes to the overall flavor profile of these products. The United States Food and Drug Administration (FDA) has listed 5-decenoic acid (as part of the "milk lactone" mixture) as generally recognized as safe (GRAS) for use as a flavoring agent[3].

While its role as a flavor component is established, research into the specific biological activities and signaling pathways of this compound is still an emerging field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | [10][11][12] |

| Molecular Weight | 170.25 g/mol | [10][11][12][13] |

| CAS Number | 84168-28-5 | [11] |

| Appearance | Colorless to pale yellow liquid (estimated) | [14] |

| Boiling Point | 299.00 to 301.00 °C @ 760.00 mm Hg | [14] |

| Flash Point | 309.00 °F TCC (153.89 °C) | [14] |

| Solubility | Insoluble in water; Soluble in alcohol, propylene glycol | [14] |

| Synonyms | cis-5-Decenoic acid, Milk lactone (in mixture) | [3][6] |

Experimental Protocols

Isolation and Identification from Heated Butter (Ito et al., 2005)

The following protocol is a summary of the methods used for the identification of this compound in heated butter[1][2].

1. Sample Preparation:

-

Unsalted butter is heated at 130°C for 1 hour.

-

The heated butter is saponified with 0.5 M potassium hydroxide in ethanol.

-

The mixture is extracted with diethyl ether to remove unsaponifiable matter.

-

The aqueous layer is acidified with hydrochloric acid and then extracted with diethyl ether to obtain the free fatty acid fraction.

-

The fatty acids are then methylated using diazomethane or another suitable methylating agent to form fatty acid methyl esters (FAMEs) for GC analysis.

2. Gas Chromatography (GC) Analysis:

-

Column: A polar capillary column suitable for FAME separation (e.g., a cyanopropyl-substituted column) is used.

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient is used to separate the different FAMEs. For instance, an initial temperature of 50°C held for 2 minutes, then ramped to 230°C at a rate of 2°C/min.

-

Detector: Flame Ionization Detector (FID).

3. Gas Chromatography-Mass Spectrometry (GC/MS) Analysis:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-400.

-

The mass spectra of the separated peaks are compared with a mass spectral library (e.g., NIST) and with the spectra of authentic standards if available. The retention time of the peak corresponding to (Z)-5-decenoate is compared with that of a synthesized standard.

Proposed Formation Mechanism of this compound in Heated Butter

The formation of this compound in heated butter is believed to occur through the acid-catalyzed ring-opening of δ-decalactone, a common component of milk fat[1].

References

- 1. mdpi.com [mdpi.com]

- 2. Role Medium-Chain Fatty Acids in the Lipid Metabolism of Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. fraterworks.com [fraterworks.com]

- 7. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vigon.com [vigon.com]

- 9. acsint.biz [acsint.biz]

- 10. Showing Compound 5-Decenoic acid (FDB019416) - FooDB [foodb.ca]

- 11. 5-Decenoic acid, (5Z)- | C10H18O2 | CID 15101542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 13. 5-Decenoic acid | C10H18O2 | CID 53400879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. funaab.edu.ng [funaab.edu.ng]

The Enigmatic Role of (Z)-5-Decenoic Acid in Cellular Processes: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals